(S)-Siphos

Catalog No.
S2713415
CAS No.
443965-14-8
M.F
C19H20NO2P
M. Wt
325.348
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-Siphos

CAS Number

443965-14-8

Product Name

(S)-Siphos

IUPAC Name

N,N-dimethyl-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-12-amine

Molecular Formula

C19H20NO2P

Molecular Weight

325.348

InChI

InChI=1S/C19H20NO2P/c1-20(2)23-21-15-7-3-5-13-9-11-19(17(13)15)12-10-14-6-4-8-16(22-23)18(14)19/h3-8H,9-12H2,1-2H3

InChI Key

RIDZEECIONITMW-LJQANCHMSA-N

SMILES

CN(C)P1OC2=CC=CC3=C2C4(CC3)CCC5=C4C(=CC=C5)O1

solubility

not available

Applications in Asymmetric Catalysis

(S)-Siphos finds application in various asymmetric catalytic reactions, including:

  • Hydroformylation: This reaction involves the conversion of alkenes into aldehydes with high enantioselectivity. (S)-Siphos is used in conjunction with rhodium catalysts to achieve this transformation.
  • Allylic alkylation: This reaction involves the formation of carbon-carbon bonds between allyl electrophiles and nucleophiles with controlled stereochemistry. (S)-Siphos is employed with palladium catalysts for this purpose.
  • Hydrogenation: (S)-Siphos, in combination with ruthenium catalysts, can facilitate the enantioselective reduction of unsaturated C=C bonds.
  • Cycloadditions: These reactions involve the formation of cyclic structures from different starting materials. (S)-Siphos paired with various metal catalysts enables the synthesis of complex chiral molecules through cycloaddition reactions.

The effectiveness of (S)-Siphos in these reactions stems from its ability to form well-defined, chiral metal complexes that control the reaction pathway and ultimately dictate the product's stereochemistry.

Research Advantages

(S)-Siphos offers several advantages in scientific research:

  • High enantioselectivity: It allows for the efficient production of enantiomerically pure compounds, crucial for numerous applications in the pharmaceutical and materials science industries.
  • Broad substrate scope: (S)-Siphos can be used with a wide range of starting materials, making it a versatile tool for various synthetic endeavors.
  • Air and moisture stability: This characteristic simplifies handling and storage compared to some other chiral phosphoramidites.

(S)-Siphos, also known as (S)-SIPHOS-PE, is a chiral phosphine ligand characterized by its unique structure and properties, making it a valuable tool in asymmetric synthesis. Its molecular formula is C33H32NO2P, with a molecular weight of approximately 505.59 g/mol. The compound appears as a white solid with a melting point ranging from 99 to 101 °C and is sensitive to moisture . (S)-Siphos is particularly notable for its role in catalyzing various

As a ligand, (S)-Siphos coordinates with a metal center, creating a chiral environment around the metal. During catalysis, the substrate interacts with the catalyst complex, and the (S) configuration of (S)-Siphos directs the approach of the substrate, leading to the formation of a specific enantiomer in the product molecule [].

  • Oxidation: This compound can undergo oxidation, typically resulting in phosphine oxides. Common oxidizing agents include hydrogen peroxide and oxygen.
  • Reduction: It is capable of participating in reduction reactions using agents such as sodium borohydride or lithium aluminum hydride.
  • Substitution: (S)-Siphos can engage in substitution reactions where it replaces other ligands in coordination complexes, often facilitated by metal catalysts.

These reactions are essential for its application in various synthetic pathways.

While specific biological activity data for (S)-Siphos is limited, chiral phosphine ligands like (S)-Siphos are known to enhance the selectivity and efficiency of catalytic processes that can lead to biologically active compounds. Such ligands may play a role in the synthesis of pharmaceuticals and agrochemicals, although direct biological effects of (S)-Siphos itself have not been extensively documented.

The synthesis of (S)-Siphos typically involves a multi-step process:

  • Formation of Phenylacetyl Chloride: React phenylacetic acid with triethylamine and phosphorus trichloride.
  • Coupling Reaction: The phenylacetyl chloride is then reacted with (S)-2-(diphenylphosphino)phenylethylamine to yield (S)-Siphos.
  • Purification: The product is purified through recrystallization from solvents like diethyl ether and methanol .

Industrial production may involve scaling up these laboratory procedures using continuous flow reactors to optimize yield and purity.

Unique FeaturesSPhosPhosphine ligand derived from biphenylSuzuki coupling reactionsHigh stability and reactivity with aryl chlorides DPEphosDiphenylphosphino ligandCatalysis in various coupling reactionsKnown for its effectiveness in palladium-catalyzed processesXantphosBidentate phosphine ligandCatalytic applications including hydrogenationExhibits unique bidentate coordination properties

While these compounds serve similar purposes as ligands in catalysis, (S)-Siphos stands out due to its specific chiral structure that allows for enhanced selectivity in asymmetric synthesis processes.

Interaction studies involving (S)-Siphos focus on its role as a ligand in coordination chemistry. Its interactions with palladium complexes have been extensively studied to understand how it influences reaction pathways and selectivity. The ability of (S)-Siphos to stabilize palladium species enhances catalytic activity, particularly in cross-coupling reactions .

Spirobiindane Core Configuration

The spirobiindane core configuration of (S)-Siphos constitutes the fundamental structural element that defines its stereochemical properties and catalytic behavior [8] [9]. The 1,1′-spirobiindane framework represents an axially chiral backbone characterized by exceptional rigidity and reduced conformational flexibility compared to alternative chiral scaffolds such as 1,1′-binaphthyl systems [8] [9]. This rigid spirocyclic structure consists of two fused bicyclic indane units connected through a quaternary spiro carbon center, creating a three-dimensional chiral environment that facilitates predictable chirality transfer mechanisms [9] [17].

The spirobiindane backbone exhibits C2-symmetric properties that contribute to its effectiveness as a privileged chiral ligand scaffold [9]. The rigidity of this framework prevents undesirable conformational changes during catalytic processes, thereby maintaining consistent stereochemical environments for substrate approach and product formation [8] [9]. Research has demonstrated that the 1,1′-spirobiindane structure provides superior performance characteristics compared to more flexible chiral backbones, particularly in terms of enantioselectivity and catalyst stability [9].

Structural FeatureDescriptionSignificance
Core Framework1,1′-spirobiindaneProvides structural backbone
Ring SystemFused bicyclic indane unitsCreates chiral environment
StereochemistryAxially chiralDetermines enantioselectivity
SymmetryC2-symmetricEnables predictable chirality transfer
Rigidity FactorHigh (rigid backbone)Prevents conformational flexibility
Chiral CentersSpiro quaternary carbonControls absolute stereochemistry
Axial ChiralityPresent at spiro junctionEssential for chiral induction
Spiro Carbon Configuration(S)-configurationDefines ligand handedness

The (S)-configuration at the spiro center establishes the absolute stereochemistry of the entire molecular framework [17]. This stereochemical designation directly influences the spatial arrangement of substituents and determines the handedness of chiral induction during catalytic processes [9]. The axial chirality inherent in the spirobiindane system provides a stable chiral axis that remains invariant under typical reaction conditions, ensuring consistent stereochemical outcomes [8].

Phosphoramidite Functional Group Analysis

The phosphoramidite functional group in (S)-Siphos serves as the primary coordination site for transition metal complexation and represents a critical component for catalytic activity [1] [5]. This functional group consists of a trivalent phosphorus center (PIII) connected to two bridging oxygen atoms that link to the spirobiindane backbone at the 7,7′-positions [1] [2]. The phosphorus center also coordinates to a nitrogen atom bearing bis[(R)-1-phenylethyl]amine substituents, creating a sterically demanding environment around the metal coordination site [1] [2].

The electronic properties of the phosphoramidite group are characterized by the electron-rich nature of the phosphorus center, which acts as a strong σ-donor ligand toward transition metals [11] [22]. The P-O bonds exhibit both σ-donor and π-acceptor capabilities, enabling effective backbonding interactions with metal d-orbitals [29]. This electronic configuration facilitates the formation of stable metal-ligand complexes while maintaining sufficient lability for catalytic turnover [22] [25].

ComponentPropertiesFunction
Phosphorus CenterTrivalent phosphorus (PIII)Metal coordination site
Oxygen AtomsTwo bridging oxygens to spirobiindaneConnect to chiral backbone
Nitrogen SubstituentsBis[(R)-1-phenylethyl]amineProvide steric bulk and chirality
P-O Bond Characterσ-donor with π-acceptor capabilityEnable metal backbonding
P-N Bond Characterσ-donor interactionModulate electronic properties
Electronic PropertiesElectron-rich phosphorus centerEnhance nucleophilicity
Coordination ModeMonodentate P-coordinationForm stable metal complexes
Reactivity ProfileAir-sensitive, requires inert atmosphereSusceptible to oxidation

The bis[(R)-1-phenylethyl]amine substituents on the nitrogen atom contribute significant steric bulk and additional chirality to the ligand structure [1] [2]. These phenylethyl groups create a chiral environment around the phosphorus coordination site, complementing the chirality derived from the spirobiindane backbone [1]. The (R)-configuration of these substituents works synergistically with the (S)-spirobiindane framework to optimize enantioselectivity in asymmetric transformations [1] [4].

The phosphoramidite group exhibits notable air sensitivity due to the nucleophilic nature of the trivalent phosphorus center [22] [25]. Oxidation of the phosphorus center to the pentavalent state (PV) results in loss of coordination ability and catalytic activity [22] [25]. Consequently, (S)-Siphos requires storage and handling under inert atmospheric conditions to maintain its structural integrity and catalytic performance [1] [2].

Chirality Transfer Mechanisms

The chirality transfer mechanisms operating in (S)-Siphos-mediated catalytic processes involve sophisticated interactions between the ligand's chiral elements and coordinated metal centers [15] [16]. The primary mechanism involves the creation of a well-defined chiral pocket around the metal coordination site through the combined effects of the spirobiindane backbone rigidity and the steric bulk of the phosphoramidite substituents [4] [9]. This chiral environment constrains substrate approach vectors and controls the stereochemical outcome of bond-forming processes [15] [16].

The axial chirality of the spirobiindane core plays a fundamental role in establishing the spatial orientation of the phosphoramidite group relative to the metal center [8] [9]. This fixed spatial relationship ensures that the chiral information encoded in the ligand backbone is effectively transmitted to the coordinated substrates [15]. The C2-symmetric nature of the spirobiindane framework contributes to predictable chirality transfer by providing equivalent chiral environments on both faces of the ligand structure [9].

Dynamic control of chirality transfer occurs through conformational changes in the metal-ligand complex during the catalytic cycle [15]. While the spirobiindane backbone remains rigid, subtle changes in metal-phosphorus bond geometry and ligand orientation can modulate the chiral environment [15] [29]. These dynamic effects allow for fine-tuning of enantioselectivity based on reaction conditions and substrate properties [15].

The bis[(R)-1-phenylethyl]amine substituents contribute to chirality transfer through direct steric interactions with approaching substrates [1] [4]. The spatial arrangement of these groups creates asymmetric steric barriers that favor substrate approach from specific directions [4]. The combination of backbone chirality and substituent chirality results in matched or mismatched interactions that can dramatically influence enantioselectivity outcomes [1] [4].

Electronic effects also contribute to chirality transfer mechanisms through differential stabilization of diastereomeric transition states [15] [29]. The electron-rich phosphorus center can engage in varying degrees of backbonding with the metal center depending on the electronic demands of coordinated substrates [29]. These electronic perturbations can influence the relative energies of competing stereochemical pathways [15] [29].

Spectroscopic Characterization Techniques

Comprehensive spectroscopic characterization of (S)-Siphos employs multiple analytical techniques to confirm structural identity, assess purity, and monitor stability [18] [22]. Nuclear magnetic resonance spectroscopy represents the primary characterization method, with 31P NMR providing particularly diagnostic information about the phosphoramidite functional group [22] [25]. The 31P NMR spectrum of (S)-Siphos typically exhibits a characteristic signal in the range of δ 140-150 ppm, consistent with the phosphoramidite chemical environment [22] [25].

1H NMR spectroscopy reveals the complex aromatic region between δ 7.0-8.0 ppm corresponding to the phenyl substituents of both the spirobiindane backbone and the bis[(R)-1-phenylethyl]amine groups [1] [18]. The aliphatic region between δ 1.5-2.5 ppm contains signals from the methylene protons of the indane rings and the methyl groups of the phenylethyl substituents [1] [18]. Integration patterns and coupling constants provide detailed structural information and confirm the expected substitution patterns [18].

13C NMR spectroscopy establishes the carbon framework of (S)-Siphos, with aromatic carbons appearing between δ 120-160 ppm and aliphatic carbons in the δ 20-50 ppm region [18]. The quaternary spiro carbon typically appears as a distinct signal, confirming the integrity of the spirobiindane core structure [18]. Phosphorus coupling to adjacent carbons provides additional structural confirmation [18].

TechniqueKey Signals/RangesDiagnostic Value
31P NMRδ ~140-150 ppm (phosphoramidite region)Confirms phosphoramidite structure
1H NMRδ 7.0-8.0 ppm (aromatic), δ 1.5-2.5 ppm (aliphatic)Verifies aromatic substitution pattern
13C NMRδ 120-160 ppm (aromatic C), δ 20-50 ppm (aliphatic C)Establishes carbon framework
IR Spectroscopyν(P-O) ~950-1050 cm⁻¹, ν(P-N) ~800-900 cm⁻¹Identifies P-O and P-N bonds
UV-Vis Spectroscopyλmax ~250-280 nm (aromatic transitions)Monitors ligand integrity
Mass Spectrometrym/z 505.59 [M]+Molecular weight confirmation
Optical Rotation[α]22/D −65.0° (c = 1, CHCl3)Confirms (S)-configuration
Melting Point120-125°CPurity and crystallinity assessment

Infrared spectroscopy provides valuable information about the phosphoramidite functional group through characteristic vibrational modes [23] [26]. The P-O stretching vibrations typically appear in the range of 950-1050 cm⁻¹, while P-N stretching modes are observed around 800-900 cm⁻¹ [23] [26]. These spectroscopic signatures confirm the presence and integrity of the phosphoramidite linkages [23] [26].

Ultraviolet-visible spectroscopy monitors the aromatic chromophores in (S)-Siphos, with absorption maxima typically occurring around 250-280 nm corresponding to π→π* transitions in the phenyl systems [23]. Changes in the UV-Vis spectrum can indicate ligand degradation or oxidation, making this technique valuable for stability monitoring [23].

Mass spectrometry provides definitive molecular weight confirmation, with the molecular ion peak appearing at m/z 505.59 for the intact (S)-Siphos molecule [1] [2]. High-resolution mass spectrometry can distinguish between the target compound and potential impurities or degradation products [18].

Optical rotation measurements confirm the absolute stereochemistry of (S)-Siphos, with the compound exhibiting [α]22/D −65.0° (c = 1 in chloroform) [1] [2]. This negative optical rotation is consistent with the (S)-configuration of the spirobiindane backbone and provides a rapid method for stereochemical verification [1] [2].

Melting point determination serves as a purity assessment tool, with pure (S)-Siphos exhibiting a melting range of 120-125°C [1] [2] [34]. Sharp melting points indicate high purity, while broad or depressed melting ranges suggest the presence of impurities [34].

PropertyValue
Molecular FormulaC33H32NO2P
Molecular Weight (g/mol)505.59
CAS Number500997-70-6
IUPAC Name(11aS)-(−)-10,11,12,13-Tetrahydrodiindeno[7,1-de:1′,7′-fg] [1] [2]dioxaphosphocin-5-bis[(R)-1-phenylethyl]amine
Chemical NameN-Di[(R)-1-phenylethyl]-[(S)-1,1′-spirobiindane-7,7′-diyl]-phosphoramidite
Melting Point (°C)120-125
Optical Activity [α]22/D−65.0° (c = 1 in chloroform)
Storage Temperature (°C)−20
Physical StatePowder
ColorWhite to off-white

The synthesis of (S)-Siphos begins with the enantiopure 1,1'-spirobiindane-7,7'-diol (SPINOL) as the fundamental starting material [1] [2] [3]. The stepwise synthesis involves the selective phosphorylation of the spirobiindane backbone to introduce the phosphoramidite functionality while maintaining the chiral integrity of the spiro center [1] [3].

The initial synthesis pathway involves the preparation of enantiomerically pure SPINOL through a well-established six-step sequence from m-anisaldehyde [1] [4]. The process begins with the condensation of m-anisaldehyde with acetone, followed by hydrogenation to produce ketone intermediates [1]. Critical to the synthetic success is the regioselective bis-cyclization, which requires blocking the para-positions to the methoxy groups with removable bromine substituents [1]. Treatment with polyphosphoric acid facilitates the spiro cyclization to yield the brominated spirobiindane precursor [1]. Subsequent debromination and demethylation operations produce racemic SPINOL in 28% overall yield [1] [2].

Phosphoramidite Formation Methods

The conversion of SPINOL to (S)-Siphos employs three primary methodological approaches, each offering distinct advantages in terms of reaction efficiency and scalability [1] [3]:

Method 1: Hexamethylphosphorus Triamide Protocol
The direct heating of (S)-SPINOL with hexamethylphosphorus triamide represents the most straightforward approach [1]. This methodology operates at elevated temperatures (120-140°C) and provides yields ranging from 65-75% with excellent enantioselectivity (>95% ee) [3]. The reaction proceeds through nucleophilic substitution at phosphorus, with the spirobiindane diol acting as a bidentate ligand [3].

Method 2: Phosphorus Trichloride-Lithium Dialkylamide Sequence
A two-step protocol involving initial treatment of SPINOL with phosphorus trichloride, followed by reaction with lithium dialkylamide, offers improved yields (70-85%) and enhanced control over the substitution pattern [1] [3]. The reaction proceeds at moderate temperatures (0°C to room temperature), facilitating better preservation of the chiral configuration [3].

Method 3: One-Pot Condensation Protocol
The most efficient synthetic route employs a direct condensation between SPINOL and chlorophosphoramidites in the presence of triethylamine [1]. This methodology provides the highest yields (78-88%) while operating under mild conditions (25-40°C) [3]. The single-step protocol eliminates intermediate purification steps and reduces overall synthetic complexity.

Mechanistic Considerations

The phosphorylation mechanism involves initial nucleophilic attack of the SPINOL hydroxyl groups on the electrophilic phosphorus center [5]. The rigid spirobiindane framework ensures precise spatial arrangement, facilitating selective formation of the desired phosphoramidite configuration [3]. The reaction proceeds through a pentacoordinate phosphorus intermediate, with subsequent elimination of the leaving group to generate the final phosphoramidite product [5].

The high diastereoselectivity observed in these transformations results from the conformational rigidity of the spirobiindane backbone [3]. This structural feature minimizes conformational flexibility and ensures that the phosphorus center adopts the thermodynamically favored configuration [3].

Resolution Strategies for Enantiopure Production

The preparation of enantiopure (S)-Siphos requires efficient resolution of racemic SPINOL precursors or direct asymmetric synthesis methodologies [2] [6]. Several resolution strategies have been developed to access the desired enantiomer with high optical purity [7] [6].

Classical Resolution Methods

Menthyl Chloroformate Resolution
The most widely employed resolution strategy utilizes (-)-menthyl chloroformate as the chiral resolving agent [2] [6] [7]. Treatment of racemic SPINOL with (-)-menthyl chloroformate in the presence of triethylamine generates diastereomeric bismenthyl carbonates [2]. Fractional crystallization from appropriate solvent systems (ethyl acetate/hexane) allows separation of the diastereomers with yields of 40-45% per enantiomer and optical purities exceeding 99% ee [7]. Subsequent hydrazinolysis using hydrazine hydrate cleaves the carbonate linkages to regenerate the enantiopure diol [2] [6].

Camphorsulfonyl Chloride Resolution
An alternative approach employs d-camphorsulfonyl chloride in pyridine to form diastereomeric bissulfonates [7]. This methodology provides yields of 38-42% per enantiomer with optical purities of >98% ee [7]. The bissulfonate derivatives exhibit enhanced crystallization properties, facilitating purification through recrystallization techniques [7].

Inclusion Complex Formation
A third resolution strategy utilizes N-benzylcinchonium chloride to form inclusion complexes with racemic SPINOL [7]. The differential solubility of the diastereomeric complexes in acetone/water mixtures enables separation with yields of 35-40% per enantiomer and optical purities of >97% ee [7]. This methodology offers environmental advantages due to the aqueous solvent system but provides lower yields compared to carbonate-based approaches [7].

Advanced Resolution Techniques

Enzymatic Resolution
Recent developments have explored enzymatic resolution strategies using lipases for the selective hydrolysis of racemic SPINOL esters [8]. This biotechnological approach offers high enantioselectivity and operates under mild reaction conditions. However, the methodology requires optimization of enzyme specificity and reaction parameters for each substrate class [8].

Supercritical Fluid Chromatography
The application of supercritical fluid chromatography (SFC) with chiral stationary phases provides an efficient analytical and preparative resolution method [9]. This technology enables rapid separation of enantiomers with high resolution and minimal solvent consumption. The methodology proves particularly valuable for analytical quality control and small-scale preparative applications [9].

Modern Asymmetric Synthesis Approaches

Phosphoric Acid-Catalyzed Asymmetric Synthesis
Recent advances have demonstrated the feasibility of direct asymmetric synthesis of SPINOL derivatives using chiral phosphoric acid catalysts [8]. This methodology eliminates the need for resolution steps and provides direct access to enantiopure products. The catalyst loading can be reduced to 0.1 mol% for preparative-scale synthesis, offering significant economic advantages [8]. The approach exhibits broad functional group tolerance and provides excellent enantioselectivities (90-95% ee) across diverse substrate classes [8].

Transition Metal-Catalyzed Asymmetric Synthesis
Alternative asymmetric synthesis strategies employ transition metal catalysts with chiral ligands to achieve enantioselective spirocyclization [10]. Iridium-catalyzed asymmetric hydrogenation of α,α'-bis(arylidene)ketones, followed by titanium tetrachloride-promoted asymmetric spiroannulation, provides access to cyclohexyl-fused spirobiindanes with excellent stereoselectivities (>99% ee) [10]. This protocol can be performed in one pot and is readily scalable to 25-gram quantities [10].

Large-Scale Manufacturing Considerations

The transition from laboratory synthesis to industrial production of (S)-Siphos requires careful consideration of scalability, cost-effectiveness, and environmental impact [11] [12]. Large-scale manufacturing presents unique challenges related to reaction engineering, purification protocols, and quality control systems [11].

Process Intensification Strategies

Continuous Flow Technology
The implementation of continuous flow reactors offers significant advantages for large-scale (S)-Siphos production [12]. Flow technology enables precise temperature control, enhanced mass transfer, and reduced reaction times compared to traditional batch processes [12]. The continuous nature of the process facilitates real-time monitoring and quality control, ensuring consistent product quality across production campaigns [12].

Continuous flow synthesis of SPINOL precursors has demonstrated improved yields (82-92%) and reduced reaction times (2-4 hours) compared to batch processes [12]. The technology allows for modular scale-up, where production capacity can be increased by operating multiple flow reactors in parallel [12].

One-Pot Cascade Processes
The development of one-pot cascade protocols eliminates intermediate isolation steps and reduces overall manufacturing complexity [10]. A representative four-step cascade involving asymmetric hydrogenation, spiroannulation, and phosphorylation can be performed without chromatographic purification, achieving 67% overall yield and >99% ee on a 25-gram scale [10].

Economic Optimization

Raw Material Sourcing
Large-scale production requires optimization of raw material costs and supply chain reliability [11]. The synthesis of SPINOL from readily available m-anisaldehyde provides access to cost-effective starting materials [1]. Alternative synthetic routes utilizing bio-based feedstocks have been explored to reduce environmental impact and enhance sustainability [13].

Catalyst Recovery and Recycling
Economic viability of large-scale production depends critically on catalyst recovery and recycling protocols [11]. For phosphoric acid-catalyzed asymmetric synthesis, catalyst loadings as low as 0.1 mol% have been achieved, significantly reducing catalyst costs [8]. Development of heterogeneous catalysts and immobilized systems enables catalyst recovery and reuse across multiple production cycles [14].

Energy Optimization
Process energy requirements represent a significant component of manufacturing costs [11]. Implementation of heat integration strategies and process intensification technologies reduces energy consumption. Continuous flow reactors operate with enhanced heat transfer characteristics, enabling more efficient thermal management compared to batch processes [12].

Quality Control and Analytical Methods

In-Process Monitoring
Large-scale manufacturing requires robust analytical methods for real-time process monitoring [11]. High-performance liquid chromatography (HPLC) with chiral stationary phases provides rapid assessment of enantiomeric purity throughout the production process [7]. Nuclear magnetic resonance (NMR) spectroscopy enables identification of impurities and reaction intermediates [15].

Specifications and Standards
Commercial (S)-Siphos must meet stringent specifications for chemical purity (>97%), enantiomeric excess (>95% ee), and moisture content (<0.1%) [16]. The establishment of comprehensive analytical protocols ensures product consistency and customer satisfaction [16]. Storage stability studies under various conditions inform shelf-life determinations and packaging requirements [16].

XLogP3

4.8

Dates

Last modified: 08-16-2023

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